Gaegurin-3
Descripción
Gaegurin-3 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Korean frog Rana dybowskii. It consists of 33 amino acid residues and belongs to the brevinin-2 family of AMPs, which are characterized by a conserved N-terminal hydrophobic region and a C-terminal cyclic heptapeptide domain (Rana-box motif: Cys-X₃-Cys) stabilized by a disulfide bridge . Gaegurin-3 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Propiedades
Bioactividad |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
Secuencia |
GIMSIVKDVAKTAAKEAAKGALSTLSCKLAKTC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Gaegurin-3 with Similar Peptides
| Compound | Source Organism | Length (AA) | Key Structural Features | Sequence Similarity to Gaegurin-3 | Hydrophobicity (Mean) | Hydrophobic Moment | Antimicrobial Activity Spectrum |
|---|---|---|---|---|---|---|---|
| Gaegurin-3 | Rana dybowskii | 33 | N-terminal α-helix, C-terminal Rana-box | - | 0.98 | 0.85 | Broad-spectrum |
| Brevinin-2E | Rana esculenta | 33 | Similar α-helix and Rana-box | 45% | 1.02 | 0.92 | Gram-negative bacteria |
| Dybowskin-3 | Rana dybowskii | 33 | Near-identical N-terminal, divergent C-terminal | 39% | 0.95 | 0.81 | Broad-spectrum |
| Dybowskin-4 | Rana dybowskii | 15 | Short α-helix, no Rana-box | 33% (partial) | 1.66 | 1.318 | Narrow-spectrum (Gram-positive) |
| Japonicin-2CHb | Rana chaochiaoensis | 15 | Short helical segment | 33% | 1.52 | 1.20 | Fungi, Gram-positive bacteria |
| Gaegurin-6 | Rana rugosa | 20 | Truncated Rana-box | 50% (with Dybowskin-6) | 1.10 | 0.95 | Enveloped viruses |
Key Observations:
Sequence Similarity: Gaegurin-3 shares 39% sequence identity with Dybowskin-3, another peptide from Rana dybowskii, but differs in its C-terminal domain, which influences target specificity . Brevinin-2E (45% similarity) and Brevinin-2Eb (39% similarity) exhibit stronger α-helical content, correlating with enhanced membrane disruption .
Hydrophobicity and Hydrophobic Moment :
- Dybowskin-4 , despite its shorter length (15 residues), has the highest hydrophobicity (1.66) and hydrophobic moment (1.318), making it highly effective against lipid-rich Gram-positive bacterial membranes .
- Gaegurin-3’s moderate hydrophobicity (0.98) balances its ability to interact with both hydrophilic and hydrophobic membrane components.
Functional Divergence :
- Peptides lacking the Rana-box motif (e.g., Dybowskin-4 , Japonicin-2CHb ) show narrower activity spectra, suggesting the motif’s critical role in broad-spectrum efficacy .
- Gaegurin-6 , despite sharing 50% similarity with Dybowskin-6, targets viral envelopes rather than bacterial membranes, likely due to structural variations in its N-terminal domain .
Comparison with Functionally Similar Peptides
Esculentin-2 Family
Temporin Family
- Temporins (e.g., Temporin-L from Rana temporaria) are shorter (10–14 residues) and lack disulfide bridges. Their smaller size limits their spectrum but enhances stability in high-salt environments, a trait Gaegurin-3 lacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
